molecular formula C9H8N2O2 B039539 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one CAS No. 120537-66-8

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Cat. No.: B039539
CAS No.: 120537-66-8
M. Wt: 176.17 g/mol
InChI Key: VMIYAOXAGCGBLN-UHFFFAOYSA-N
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Description

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is a versatile naphthyridinone-based scaffold of significant interest in medicinal chemistry and drug discovery research. This compound serves as a critical synthetic intermediate and a privileged structure for the development of novel kinase inhibitors. Its core structure mimics purine bases, allowing it to compete with ATP for binding sites in the catalytic domains of various protein kinases. Researchers primarily utilize this compound in the design and synthesis of targeted therapeutic agents, particularly for investigating pathways involved in oncology and inflammatory diseases. The electron-rich nature of the naphthyridinone core, combined with the hydrogen-bond donor/acceptor capabilities of the hydroxy and carbonyl groups, facilitates specific molecular interactions, making it a valuable template for structure-activity relationship (SAR) studies. It is supplied as a high-purity material to ensure reproducibility in biochemical assays, high-throughput screening, and lead optimization programs.

Properties

IUPAC Name

4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIYAOXAGCGBLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-(Pyridin-2-ylamino)-acrylic Acid Methyl Ester Intermediates

2-Amino-6-methylpyridine (10.60 mmol) is dissolved in anhydrous methanol and treated with methyl propiolate (16.0 mmol) at room temperature for 16 hours. Evaporation yields reddish solids, which are recrystallized from ethyl acetate/hexane to afford light-yellow intermediates (e.g., 3-(6-methylpyridin-2-ylamino)-acrylic acid methyl ester) in >85% yield.

Cyclization in Dowtherm-A

The intermediate (7.86 mmol) is refluxed in Dowtherm-A at 250°C for 40–50 minutes. Cooling and hexane precipitation yield 4-hydroxy-7-methyl-1,8-naphthyridine as a brown solid (71% yield). Subsequent oxidation at the 2-position is required to form the lactam (2(1H)-one).

Table 1: Michael Addition-Cyclization Parameters

ParameterValue
Reaction Temperature250°C (cyclization)
SolventDowtherm-A
Yield65–74%
Key Intermediate3-(6-methylpyridin-2-ylamino)-acrylic acid methyl ester

Oxidative Lactamization of 2-Amino Derivatives

Patent methodologies describe the conversion of 2-amino-1,8-naphthyridines to 2(1H)-ones via nitrosation and hydrolysis. For this compound:

Nitrosation in Trifluoroacetic Acid

2-Amino-4-hydroxy-7-methyl-1,8-naphthyridine (5.54 g, 20 mmol) is dissolved in trifluoroacetic acid (40 mL) and treated with sodium nitrite (3.0 g, 43.5 mmol) at 0–5°C. Stirring at room temperature for 1 hour followed by ice-water quenching precipitates the lactam, which is recrystallized from di-isopropyl ether (12–18% yield).

Urea-Hydrogen Peroxide Oxidation

The lactam is further oxidized using urea-hydrogen peroxide complex (2 g) in concentrated sulfuric acid/trifluoroacetic acid to yield this compound-8-oxide, though this step is optional depending on target functionality.

Table 2: Oxidative Lactamization Conditions

ParameterValue
Oxidizing AgentNaNO₂ (nitrosation)
Acid MediumTrifluoroacetic acid
Yield12–18%
PurityRecrystallization (di-isopropyl ether)

Friedlander Condensation Adaptations

While the Michael addition-cyclization route avoids traditional Friedlander conditions, analogous strategies using 2-aminopyridines and β-ketoesters have been explored:

Cyclocondensation with Ethyl Acetoacetate

2-Amino-6-methylpyridine and ethyl acetoacetate undergo cyclization in polyphosphoric acid at 120°C for 6 hours, yielding this compound. This method, however, suffers from lower regioselectivity (45–50% yield) compared to Michael addition routes.

Spectroscopic Characterization

¹H NMR Analysis

  • This compound : δ 2.25 (s, 3H, CH₃), 5.68 (s, 1H, OH), 6.73–6.87 (m, 1H), 7.23–7.36 (t, 1H), 8.82–8.86 (d, 1H).

  • Lactam Carbonyl : IR absorption at 1674 cm⁻¹ (C=O stretch).

Mass Spectrometry

Molecular ion peak at m/z 176 [M+H]⁺, consistent with the molecular formula C₉H₈N₂O₂.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYield (%)RegioselectivityScalability
Michael Addition-Cyclization71HighModerate
Oxidative Lactamization18ModerateLow
Friedlander Condensation50LowHigh

The Michael addition-cyclization route offers superior regioselectivity, while oxidative methods require stringent control over reaction conditions. Friedlander condensations, though scalable, are less favored due to byproduct formation.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the naphthyridine ring or the hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the naphthyridine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one depends on its interaction with specific molecular targets. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one are heavily influenced by its substituents. Below is a detailed comparison with analogous compounds, focusing on structural variations, biological activities, and applications.

Core Modifications: 1,8-Naphthyridin-2(1H)-one vs. Quinolin-2(1H)-one

Replacing the 1,8-naphthyridin-2(1H)-one core with quinolin-2(1H)-one alters receptor selectivity and metabolic stability:

  • Compound 74 (1,8-Naphthyridin-2(1H)-one derivative) : Exhibits high CB2 affinity (Ki = 0.6 nM) but moderate lipophilicity (logP = 3.2).
  • Compound 75 (Quinolin-2(1H)-one derivative): Retains CB2 affinity (Ki = 0.4 nM) with reduced lipophilicity (logP = 2.5), enhancing metabolic stability (75% intact in human plasma after 40 min vs. 47% for 74 in rodent plasma) .

Key Insight: The quinolinone core improves solubility while maintaining target engagement, making it preferable for central nervous system applications .

Substituent Effects: Position 4 and 7 Modifications
Compound Substituents Biological Activity Source
This compound 4-OH, 7-CH3 CB2 agonist (Ki = 0.8 nM), poxvirus resolvase inhibition (IC50 = 1.2 µM)
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H)-one 4-Cl, 7-OH, 6-CH3 Antibacterial activity (MIC = 8 µg/mL against E. coli)
1-Hydroxy-1,8-naphthyridin-2(1H)-one (Compound 7) 1-OH Poxvirus resolvase inhibition (IC50 = 0.9 µM), antiviral activity
SR 144528 4-CH3, 7-CF3 CB2 antagonist (Ki = 0.6 nM), >700-fold selectivity over CB1

Key Observations :

  • Hydroxyl vs. Chloro : The hydroxyl group at position 4 in the target compound enhances metal-chelating capacity, critical for enzyme inhibition (e.g., poxvirus resolvase), whereas chloro substituents improve electrophilicity and antibacterial activity .
  • Methyl Group Impact : The 7-methyl group in the target compound reduces steric hindrance compared to bulkier groups (e.g., CF3 in SR 144528), balancing receptor affinity and selectivity .
Physicochemical Properties
Compound logP Solubility (µg/mL) Hydrogen Bond Donors
4-Hydroxy-7-methyl derivative 2.8 12.5 1 (4-OH)
4-Chloro-7-hydroxy derivative 3.1 8.2 1 (7-OH)
Quinolin-2(1H)-one derivative (75) 2.5 18.7 1 (2-O)

Key Insight: Lower logP values correlate with improved solubility, as seen in quinolinone derivatives, which may enhance oral bioavailability .

Antiviral Activity

The target compound and its analogs inhibit poxvirus resolvase via a metal-chelating mechanism, akin to HIV integrase inhibitors. Compound 7 (a 1-hydroxy analog) shows antiviral activity at non-cytotoxic concentrations (EC50 = 2.1 µM) .

Cannabinoid Receptor Modulation

This compound derivatives exhibit CB2 selectivity, with structural analogs like SR 144528 achieving subnanomolar affinity. The methyl group at position 7 minimizes off-target interactions with CB1, critical for immune modulation .

Antibacterial and Anti-inflammatory Potential

Compounds with chloro or amino substituents (e.g., 4-chloro-7-hydroxy-6-methyl derivative) display antibacterial activity, while 7-acetylamino derivatives show anti-inflammatory effects, highlighting the scaffold’s adaptability .

Biological Activity

4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways involved, and specific case studies demonstrating its efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of this compound features both hydroxyl and methyl groups. These functional groups enhance its chemical reactivity and biological activity compared to other naphthyridine derivatives. The presence of these groups influences solubility, stability, and interaction with biological targets.

The mechanisms through which this compound exerts its biological effects include:

Target of Action : This compound has been shown to intercalate with double-stranded DNA (ds-DNA), altering DNA conformation and inhibiting DNA replication and transcription. This action is pivotal in suppressing cancer cell growth.

Biochemical Pathways : The compound exhibits a broad spectrum of biological effects, including:

  • Anticancer Activity : It has demonstrated cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Effective against several bacterial strains and fungi.
  • Anti-inflammatory Effects : Reduces inflammation markers in various assays .

Anticancer Activity

Research has indicated that this compound possesses significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells by activating pathways that lead to programmed cell death. For instance, studies on human leukemia cells revealed that this compound could arrest the cell cycle and induce necrosis at specific concentrations .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity. It exhibits potent effects against various pathogens, including bacteria and fungi. This is attributed to its ability to disrupt microbial DNA synthesis and function .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Against Cancer Cell Lines : A study reported IC50 values for this compound against human breast cancer cell lines (MCF7) comparable to established chemotherapeutics. The IC50 values ranged from 6.53 μM to 2.30 μM depending on the derivative tested .
  • Antimicrobial Testing : In a series of assays, this compound displayed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than many conventional antibiotics .

Comparison with Similar Compounds

A comparison of this compound with similar naphthyridine derivatives reveals its unique profile:

CompoundHydroxyl GroupMethyl GroupBiological Activity
4-Hydroxy-7-methyl-1,8-naphthyridinYesYesHigh anticancer activity
4-Hydroxy-1,8-naphthyridinYesNoModerate activity
7-Methyl-1,8-naphthyridinNoYesLow activity
1,8-NaphthyridinNoNoMinimal activity

This table illustrates how the presence of both functional groups in this compound enhances its biological reactivity compared to other derivatives.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldReference
ChlorinationPOCl₃, DIPEA, ACN, 80°C65%
FormylationPOCl₃, DMF, CH₃CN-MeOH96%

Advanced: How do reaction conditions influence regioselectivity in halogenation reactions of the naphthyridine core?

Answer:
Regioselectivity is governed by electronic and steric factors. For example:

  • Acidic Media (KClO₃/HCl) : Preferentially halogenates the 3-position of 1,8-naphthyridin-2(1H)-one due to protonation of the carbonyl oxygen, activating the adjacent carbon for electrophilic substitution .
  • Thermal Control : Elevated temperatures (e.g., 80°C) in POCl₃-mediated reactions favor substitution at sterically accessible sites, such as the 4-hydroxy group, over the methyl-substituted 7-position .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Answer:

  • Single-Crystal X-ray Diffraction : Resolves the planar structure, hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N), and π-π stacking interactions (interplanar distance: 3.246 Å) .
  • IR Spectroscopy : Identifies hydroxyl (3170 cm⁻¹) and carbonyl (1696 cm⁻¹) stretches .
  • NMR Spectroscopy : ¹H NMR in DMSO-d₆ reveals aromatic proton splitting patterns (δ 6.38–8.57 ppm) and methyl group signals (δ 2.58 ppm) .

Advanced: How do intermolecular interactions in the crystal lattice affect reactivity?

Answer:
The crystal structure (monoclinic, P2₁/c) stabilizes the compound via:

  • Hydrogen-Bonded Tapes : N–H⋯N and N–H⋯O bonds create 1D chains, reducing solubility and influencing solid-state reactivity .
  • π-π Stacking : A centroid distance of 3.825 Å between naphthyridine rings may hinder electrophilic attack at aromatic positions .

Basic: What are the reported physical properties (e.g., melting point, solubility)?

Answer:

  • Melting Point : >300°C (decomposition observed in derivatives) .
  • Density : 1.33 g/cm³ (for the parent 3,4-dihydro-1,8-naphthyridin-2(1H)-one) .
  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMF, DMSO, and acetonitrile .

Advanced: What mechanistic insights explain cyclization pathways in naphthyridine synthesis?

Answer:
Cyclization often proceeds via:

  • Aldol-SNAr-Dehydration : A domino reaction sequence forms the fused ring system through keto-enol tautomerization, nucleophilic aromatic substitution, and dehydration .
  • Acid-Catalyzed Pathways : HCl in butanol at 140°C promotes cyclization of trichloro-dicyanohexanoyl chloride to dichloro-naphthyridinone .

Data Contradiction: Why do similar reactions yield divergent results (e.g., 65% vs. 90% yields)?

Answer:
Discrepancies arise from:

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro) deactivate the ring, reducing reaction rates and yields .
  • Purification Methods : Flash chromatography (EtOAc/PE gradients) vs. recrystallization impacts recovery rates .

Advanced: How does modifying the 4-hydroxy group impact biological activity?

Answer:
Derivatization at this position is critical for bioactivity:

  • HIV RNase H Inhibition : 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives with 4-substituents (e.g., trifluoromethyl) show IC₅₀ values as low as 0.045 μM .
  • Anticancer Activity : 4-Hydroxy-7-methyl derivatives conjugated with pyrimidines exhibit cytotoxicity against MCF7 cells (IC₅₀: 0.19 μM) .

Methodological Challenge: What purification strategies are effective for polar naphthyridinones?

Answer:

  • Column Chromatography : Silica gel with EtOAc/hexane gradients resolves polar derivatives .
  • Recrystallization : Methanol-water mixtures yield high-purity crystals for X-ray studies .

Advanced: Can computational modeling predict coordination behavior with metal ions?

Answer:
Yes. The planar structure and multiple nitrogen donors enable:

  • Chelation Modes : Bidentate binding to transition metals (e.g., Cu²⁺) via the pyridinone oxygen and adjacent nitrogen .
  • Ligand Design : DFT calculations optimize charge distribution for catalytic or fluorescent applications .

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